Cinnamyl acrylate
Overview
Description
Cinnamyl acrylate is an organic compound with the molecular formula C12H12O2. It is an ester formed from cinnamyl alcohol and acrylic acid. This compound is known for its pleasant fragrance and is often used in the fragrance industry. It also finds applications in polymer chemistry due to its reactive acrylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl acrylate can be synthesized through the esterification reaction between cinnamyl alcohol and acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Cinnamyl alcohol+Acrylic acid→Cinnamyl acrylate+Water
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cinnamyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to cinnamyl alcohol and acrylic acid.
Addition Reactions: The double bonds in the acrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with water are used to hydrolyze this compound.
Addition Reactions: Reagents like hydrogen bromide (HBr) can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with acrylate backbones.
Hydrolysis: Cinnamyl alcohol and acrylic acid.
Addition Reactions: Halogenated derivatives of this compound.
Scientific Research Applications
Cinnamyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Fragrance Industry: Employed as a fragrance ingredient due to its pleasant aroma.
Biomedical Research: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Material Science: Used in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of cinnamyl acrylate in biological systems is not well-documented. its antimicrobial activity is believed to involve the disruption of microbial cell membranes and interference with cellular processes. The acrylate group can react with nucleophiles in biological systems, potentially leading to the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cinnamyl Alcohol: The alcohol precursor to cinnamyl acrylate, used in fragrances and flavorings.
Cinnamic Acid: A related compound with a carboxylic acid group, known for its use in the synthesis of various esters and amides.
Cinnamaldehyde: An aldehyde derivative with antimicrobial properties, commonly found in cinnamon oil.
Uniqueness
This compound is unique due to its combination of the cinnamyl and acrylate functional groups, which impart both fragrance and reactivity. This dual functionality makes it valuable in both the fragrance industry and polymer chemistry, where it can be used to create materials with specific properties.
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h2-9H,1,10H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEMFEMQJJOZGM-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46348-68-9 | |
Record name | NSC20971 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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